2-(3,4-Difluorophenyl)-N-hydroxyacetimidamide
CAS No.: 925252-33-1
Cat. No.: VC16167214
Molecular Formula: C8H8F2N2O
Molecular Weight: 186.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 925252-33-1 |
|---|---|
| Molecular Formula | C8H8F2N2O |
| Molecular Weight | 186.16 g/mol |
| IUPAC Name | 2-(3,4-difluorophenyl)-N'-hydroxyethanimidamide |
| Standard InChI | InChI=1S/C8H8F2N2O/c9-6-2-1-5(3-7(6)10)4-8(11)12-13/h1-3,13H,4H2,(H2,11,12) |
| Standard InChI Key | DCWILVWGXRCHHR-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1C/C(=N/O)/N)F)F |
| Canonical SMILES | C1=CC(=C(C=C1CC(=NO)N)F)F |
Introduction
Chemical Identity and Structural Characteristics
2-(3,4-Difluorophenyl)-N-hydroxyacetimidamide, systematically named 2-(3,4-difluorophenyl)-N'-hydroxyethanimidamide (IUPAC), is a small organic molecule with the molecular formula C₈H₈F₂N₂O and a molecular weight of 186.16 g/mol . Its structure comprises a 3,4-difluorophenyl ring linked to a hydroxyacetimidamide group, as depicted in its SMILES notation: C1=CC(=C(C=C1CC(=NO)N)F)F. The planar arrangement of the difluorophenyl ring and the conjugated amidoxime moiety contributes to its reactivity in cyclization reactions .
Key Identifiers:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 200504-48-9 | PubChem |
| InChIKey | DCWILVWGXRCHHR-UHFFFAOYSA-N | PubChem |
| DSSTox Substance ID | DTXSID90400075 | PubChem |
The compound’s 3D conformation reveals a near-planar geometry at the amidoxime group, with dihedral angles of 178.9° between the phenyl ring and the acetimidamide chain, optimizing it for nucleophilic reactions .
Synthesis and Manufacturing Processes
The synthesis of 2-(3,4-difluorophenyl)-N-hydroxyacetimidamide typically proceeds via the amidoximation of nitriles. A representative protocol involves:
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Substrate Preparation: 3,4-Difluorobenzonitrile is reacted with hydroxylamine hydrochloride in ethanol under reflux.
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Reaction Conditions: Sodium bicarbonate (2 equiv) is added to a mixture of the nitrile (1 equiv) and hydroxylamine hydrochloride (2 equiv) in ethanol (10 mL/g nitrile).
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Workup: The mixture is refluxed for 6 hours, concentrated, and purified via cold-water precipitation to yield the amidoxime as a white solid .
This method achieves yields exceeding 85%, with scalability demonstrated in multi-gram syntheses . The compound’s role as a precursor is exemplified in the synthesis of 1,2,4-oxadiazoles (e.g., 4an), where it reacts with trifluoroacetylated amino acids under mild conditions :
| Substrate | Conditions | Product Yield |
|---|---|---|
| 3,4-Difluoroamidoxime | DCE, 70°C, 30 min | 91% |
Physicochemical Properties
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LogP: 1.2 (moderate lipophilicity)
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Hydrogen Bond Donors/Acceptors: 2/3
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Rotatable Bonds: 3
Its metabolic stability in human liver microsomes is inferred from analogous amidoximes, which show >90% retention after 30 minutes, suggesting resistance to rapid hepatic degradation .
Pharmacological and Biological Research
While direct pharmacological studies on 2-(3,4-difluorophenyl)-N-hydroxyacetimidamide are sparse, its derivatives demonstrate notable bioactivity. For instance, the 1,2,4-oxadiazole 4an—synthesized from this amidoxime—exhibits anti-SARS-CoV-2 activity in vitro (EC₅₀ = 2.1 μM) . Additionally, such oxadiazoles show weak inhibition of the hERG ion channel (IC₅₀ > 30 μM), reducing cardiac toxicity risks .
Applications in Medicinal Chemistry
The compound’s primary utility lies in constructing 1,2,4-oxadiazole scaffolds, which are prized for their:
A recent study leveraged this amidoxime to synthesize 4ap, a fluoropyridinyl oxadiazole with 88% yield, underscoring its versatility .
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